molecular formula C11H9ClN2O2S B1420445 Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-65-8

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B1420445
CAS No.: 1065074-65-8
M. Wt: 268.72 g/mol
InChI Key: RXFHPRRHAKGZMI-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound possesses a molecular formula of C₁₁H₉ClN₂O₂S and a molecular weight of 268.72 grams per mole. The compound's International Union of Pure and Applied Chemistry name is methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate, which systematically describes its structural components. The thiazole ring system forms the central core of the molecule, consisting of a five-membered heterocyclic structure containing sulfur at position 1 and nitrogen at position 3.

The structural architecture includes several key functional groups that contribute to its chemical behavior. The amino group attached at position 2 of the thiazole ring provides sites for hydrogen bonding and potential nucleophilic reactivity. The 4-chlorophenyl substituent at position 4 introduces aromatic character and electronic effects through the chlorine substituent, which can influence both reactivity patterns and biological activity. The methyl ester group at position 5 enhances solubility in organic solvents and provides potential for further chemical modifications through ester hydrolysis or transesterification reactions.

Property Value Reference
Chemical Abstracts Service Number 1065074-65-8
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 268.72 g/mol
International Union of Pure and Applied Chemistry Name methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Simplified Molecular Input Line Entry System COC(=O)C1=C(N=C(S1)N)C2=CC=C(Cl)C=C2

The canonical Simplified Molecular Input Line Entry System representation COC(=O)C1=C(N=C(S1)N)C2=CC=C(Cl)C=C2 provides a linear notation that captures the complete connectivity of the molecule. This notation reveals the methyl ester functionality (COC(=O)), the thiazole ring system with its amino substituent (C1=C(N=C(S1)N)), and the para-chlorophenyl group (C2=CC=C(Cl)C=C2).

The compound exhibits planar characteristics typical of thiazole derivatives, with significant pi-electron delocalization contributing to its aromatic stability. This planarity facilitates potential interactions with biological targets and influences its solid-state packing properties. The electronic structure demonstrates the characteristic properties of thiazoles, where the calculated pi-electron density indicates specific sites for electrophilic substitution and potential for deprotonation reactions.

Historical Development in Thiazole Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who on November 18, 1887, published their seminal paper titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". This foundational work established the theoretical framework for understanding thiazole compounds and provided the first systematic approach to their synthesis and characterization. Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₃NS in ring-shaped binding, comparing them to pyridine as thiophene relates to benzene.

The historical controversy surrounding thiazole structure determination provides insight into the evolution of heterocyclic chemistry. Hantzsch and Weber initially studied what was then called "Rhodanpropimin" by J. Tcherniac and C. H. Norton, obtained through the reaction of ammonium thiocyanate with chloroacetone. Their careful structural analysis revealed the cyclic nature of this compound and established it as derived from the thiazole nucleus. This discovery led to the identification of the first free thiazole, 4-methylthiazole, through zinc powder distillation of oxymethylthiazole.

The development of synthetic methodologies for thiazole derivatives has evolved significantly since these early discoveries. The Hantzsch thiazole synthesis, invented in 1887, remains one of the most productive methods for thiazole preparation. This method utilizes condensation reactions of α-haloketones with nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. The reaction mechanism involves nucleophilic attack by sulfur atoms followed by cyclization to form the thiazole ring system.

Additional synthetic approaches have been developed to address limitations of the original Hantzsch method, including the Cook-Heilbron synthesis discovered by Cook and Heilbron. This method employs α-aminonitriles or α-aminoamides reacting with carbon disulfide to produce 5-aminothiazoles with substitution at position 2. Modern improvements have focused on developing environmentally friendly synthetic protocols, including chemoenzymatic organic reactions and multicomponent reaction strategies.

Significance in Heterocyclic Compound Research

This compound exemplifies the importance of thiazole derivatives in contemporary heterocyclic compound research. The compound is classified as a protein degrader building block, indicating its potential utility in developing targeted therapies involving protein degradation pathways. This classification reflects the broader significance of thiazole derivatives in medicinal chemistry and drug discovery applications.

The thiazole ring system demonstrates remarkable versatility in biological systems, as evidenced by its presence in essential biomolecules such as vitamin thiamine (B₁) and various natural products including epothilone. Commercial applications of thiazole derivatives span multiple industries, including the development of dyes, fungicides, and pharmaceutical compounds. Notable examples include thifluzamide and tricyclazole for agricultural applications, and meloxicam as a non-steroidal anti-inflammatory drug.

Research into thiazole derivatives has revealed significant antimicrobial properties, with studies demonstrating their effectiveness against various bacterial and fungal pathogens. Recent investigations have focused on hydrazine-thiazole derivatives, which showed potent antifungal activity against Paracoccidioides brasiliensis and clinically significant Cryptococcus and Candida species. These compounds exhibited minimal inhibitory concentrations ranging from 0.45 to 31.2 micromolar, with some derivatives demonstrating activity comparable to or exceeding reference drugs amphotericin B and fluconazole.

Research Application Compound Type Activity Range Reference
Antifungal Research Hydrazine-thiazole derivatives 0.45-31.2 µM
Protein Degradation Building blocks Targeted therapy development
Antimicrobial Studies Thiazole analogues Broad spectrum activity
Synthetic Chemistry Heterocyclic compounds Building block applications

The synthetic accessibility of this compound through established thiazole synthesis methodologies makes it an attractive target for research applications. The compound's structural features, including the reactive amino group and ester functionality, provide multiple sites for chemical modification and derivatization. This versatility supports its utility as a building block for more complex molecular architectures and pharmaceutical intermediates.

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHPRRHAKGZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674637
Record name Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-65-8
Record name Methyl 2-amino-4-(4-chlorophenyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Common Reagents and Conditions for Thiazole Synthesis

Reagent/Condition Role Typical Conditions
Mercapto Compound Precursor React at 0°C in THF
Chloroacetyl Chloride Thiazole Formation Add TEA as base
Palladium Catalyst Coupling Reactions Use in Suzuki or Heck reactions
Methyl Chloroformate Esterification React in ethanol or THF

Table 2: Analytical Techniques for Characterization

Technique Purpose
NMR Spectroscopy Structural Confirmation
HRMS Molecular Weight Validation
IR Spectroscopy Functional Group Identification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Biological Properties

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound known for its interaction with various enzymes and proteins, influencing their activities. Key properties include:

  • Biochemical Interactions : The compound has shown the ability to inhibit certain bacterial enzymes, demonstrating antimicrobial properties. It affects cellular processes by modulating signaling pathways and gene expression, particularly inducing apoptosis in cancer cells through the MAPK/ERK pathway .
  • Metabolic Influence : It interacts with metabolic pathways, inhibiting key enzymes in glycolysis, thus affecting ATP production and cellular energy metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, revealing its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has been investigated for its anticancer effects. Studies show that derivatives of thiazole compounds can induce cytotoxicity in various cancer cell lines, including leukemia and hepatocellular carcinoma cells . The incorporation of the thiazole ring into drug design has been linked to enhanced efficacy against tumor cells while minimizing toxicity to normal cells .

Other Biological Activities

This compound has also been explored for:

  • Anti-inflammatory effects : Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Antiviral properties : Research into aminothiazoles has indicated potential antiviral applications, particularly against HIV and other viral infections .

Agrochemicals

The compound is utilized in the development of agrochemicals due to its biological activity against pests and pathogens affecting crops. Its derivatives can serve as effective pesticides or herbicides .

Dyes and Pigments

This compound is also employed in synthesizing dyes. The thiazole structure contributes to the color properties of these dyes, making them suitable for textile applications .

Case Study 1: Anticancer Activity

In a study assessing various thiazole derivatives, this compound demonstrated potent cytotoxic effects against several cancer cell lines, including K562 (chronic myeloid leukemia) and HepG2 (hepatocellular carcinoma). The selectivity index (SI) was favorable, indicating a promising therapeutic window for further development .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

4-Chlorophenyl vs. 3-Chlorophenyl Analogues
  • Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate (CAS: 1065074-45-4) differs only in the position of the chlorine atom (meta instead of para). Despite similar molecular weights (268.7 g/mol) and purity (97% vs. 96%), the para-chloro derivative exhibits superior antiviral activity, likely due to enhanced electronic effects and steric compatibility with viral targets .
4-Bromophenyl and 4-Fluorophenyl Analogues
  • Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (CAS: 834885-05-1) and ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate (CAS: 333340-98-0) highlight the impact of halogen electronegativity. Bromine’s larger atomic radius may hinder binding in some cases, while fluorine’s electron-withdrawing properties can modulate reactivity. These compounds are often intermediates in synthesizing SIRT2 inhibitors or antimicrobial agents .

Ester Group Modifications

Methyl Ester vs. Ethyl Ester
  • Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate (CAS: 74476-53-2) has a longer alkyl chain, which may enhance lipophilicity and membrane permeability. However, methyl esters are generally more metabolically stable, as evidenced by the parent compound’s superior pharmacokinetic profile in antiviral studies .
Dihydroxypropylamide and Methylthio Derivatives
  • Third-generation derivatives, such as dihydroxypropylamide analogs of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, exhibit improved antiviral potency (IC₅₀ values < 1 μM) and metabolic stability compared to the methyl ester parent compound. These modifications reduce esterase-mediated hydrolysis, extending half-life in vivo .
Antiviral Activity
  • The parent compound and its dibromomethyl derivative (CAS: N/A) show potent activity against YFV, with EC₅₀ values in the low micromolar range.
Antimicrobial Activity
  • Derivatives like 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one (Compound 3n) demonstrate significant antifungal activity against Aspergillus niger, surpassing the antibacterial efficacy of thiazole-carboxylate esters .

Crystallographic Data

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

Thiazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on several cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses.
  • Antioxidant Activity : Capable of scavenging free radicals.

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound inhibits specific bacterial enzymes, leading to antimicrobial effects. For example, it has been shown to interact with the active site of enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : In cancer cells, the compound modulates signaling pathways such as MAPK/ERK, promoting programmed cell death.
  • Metabolic Interference : It affects metabolic pathways by inhibiting key enzymes in glycolysis, which can reduce ATP production and alter cellular energy metabolism.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating its potential as an anti-tubercular agent .

Anticancer Properties

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µg/ml)Reference
HepG2 (Liver Cancer)1.61 ± 1.92
A-431 (Skin Cancer)< 10
U251 (Glioblastoma)< 30

These results suggest that structural modifications in the thiazole ring can enhance anticancer activity, with specific substituents playing a crucial role in efficacy.

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, significantly enhances the anticancer activity of thiazole derivatives. The SAR analysis suggests that modifications at specific positions can lead to improved potency against various cancer types .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate and its derivatives?

The synthesis typically involves cyclocondensation reactions using thiourea and substituted dicarboxylates. For example:

  • Step 1 : React dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea to form methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate .
  • Step 2 : Further functionalization via N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce enamine or heterocyclic moieties .
  • Key reagents : Thiourea, sulfuryl chloride, DMFDMA.
  • Conditions : Ethanol or acetic acid reflux, with yields ranging from 65% to 77% .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • IR/NMR : Confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretches) and substituent positions .
  • X-ray crystallography : Use SHELX or WinGX/ORTEP for structure refinement. For example, ORTEP-III generates anisotropic displacement ellipsoids to visualize molecular geometry .
  • Mercury CSD : Analyze packing patterns and intermolecular interactions (e.g., π-π stacking of the 4-chlorophenyl group) .

Advanced Research Questions

Q. How can structural modifications enhance the antiviral potency and metabolic stability of this thiazole derivative?

  • Strategy : Replace the methyl ester with methylthio or dihydroxypropylamide groups to reduce esterase susceptibility .
  • Experimental design :
    • Synthesize analogs via nucleophilic substitution or amidation.
    • Evaluate metabolic stability using liver microsome assays.
    • Test antiviral activity (e.g., against yellow fever virus) via cell-based assays .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Approach 1 : Compare experimental conditions (e.g., cell lines, assay protocols). For example, variations in viral load quantification may explain discrepancies in EC₅₀ values .
  • Approach 2 : Analyze substituent effects. The 4-chlorophenyl group enhances hydrophobic interactions with viral envelope proteins, but steric hindrance from bulkier substituents (e.g., dibromomethyl) may reduce efficacy .
  • Approach 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions with flavivirus NS5 proteins and identify critical binding residues .

Q. What computational tools aid in predicting the crystallographic behavior of this compound?

  • Mercury CSD : Predicts crystal packing motifs and identifies potential polymorphs by comparing with similar structures in the Cambridge Structural Database .
  • SHELXL : Refines high-resolution crystallographic data to resolve disorder or twinning issues, common in halogenated thiazoles .
  • ORTEP for Windows : Visualizes anisotropic displacement parameters to assess thermal motion and validate refinement models .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclocondensation steps .
  • Data Reproducibility : Standardize biological assays using WHO-approved viral strains and include positive controls (e.g., ribavirin) .
  • Structural Analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

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